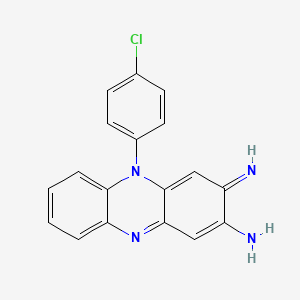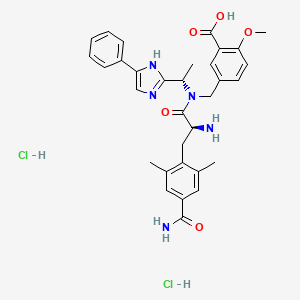
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, or 5-CPIA, is a compound that has been studied extensively in scientific research. It is a member of the phenazine family, which are a group of compounds that are known for their wide range of biological activities. 5-CPIA is of particular interest due to its ability to interact with a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation :
- 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine derivatives can be synthesized and potentially used in various chemical reactions. For instance, Shivraj et al. (2020) synthesized an iminopyrimidooxazine derivative, indicating the versatility of such compounds in synthetic chemistry (Shivraj et al., 2020).
Pharmacological and Antimicrobial Activities :
- Kattimani et al. (2013) reported the synthesis of novel triazolin-3-one derivatives showing anticancer activity against various human tumor cell lines, highlighting the potential of such compounds in cancer research (Kattimani et al., 2013).
- Bektaş et al. (2007) synthesized new triazole derivatives with significant antimicrobial activities, underscoring the potential of 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in developing antimicrobial agents (Bektaş et al., 2007).
Metabolic Pathways and Drug Metabolism :
- Howlader et al. (2022) characterized the metabolic pathways of Clofazimine, a drug structurally similar to 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, in human liver microsomes. This study provides insights into how similar compounds might be metabolized in the human body (Howlader et al., 2022).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-iminophenazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-11-5-7-12(8-6-11)23-17-4-2-1-3-15(17)22-16-9-13(20)14(21)10-18(16)23/h1-10,21H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSWHBFFWTLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)

